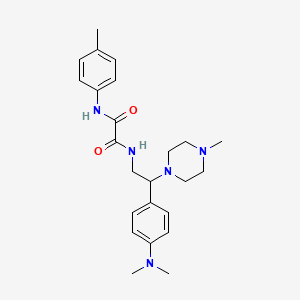

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-18-5-9-20(10-6-18)26-24(31)23(30)25-17-22(29-15-13-28(4)14-16-29)19-7-11-21(12-8-19)27(2)3/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTNWJWKSTVBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, a piperazine ring, and an oxalamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research focusing on related compounds has demonstrated selective activity against breast cancer cell lines, with mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .

Antioxidant Properties

The antioxidant capabilities of this compound were assessed using the DPPH radical scavenging assay. Similar oxalamide derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Studies

- Breast Cancer Cell Line Study : A study evaluated the efficacy of similar compounds against MCF-7 breast cancer cells, revealing growth inhibition with IC50 values as low as 0.56 µM . These findings highlight the potential of oxalamide derivatives in targeting resistant cancer cell lines.

- Antioxidant Activity Assessment : A comparative study on various metal complexes indicated that oxalamide compounds could outperform traditional antioxidants like ascorbic acid in specific assays, indicating their potential utility in formulations aimed at reducing oxidative damage .

Research Findings Summary

Research surrounding this compound has produced several noteworthy findings:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Physicochemical Properties

- Lipophilicity: The target compound’s dimethylaminophenyl and piperazine groups likely confer moderate lipophilicity, balancing solubility and membrane permeability.

- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in CAS 941869-56-3) may hinder binding to sterically sensitive targets compared to the less hindered p-tolyl group .

Key Research Findings

Substituent Impact on Bioactivity :

- Piperazine-containing analogues (e.g., CAS 898451-86-0) often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .

- Pyridine or nitro-substituted derivatives (e.g., CAS 886943-54-0) may display altered receptor affinity, as seen in related compounds where electron-withdrawing groups reduce binding potency .

Safety Margins: Flavoring oxalamides with NOELs of 100 mg/kg bw/day suggest a robust safety profile for the target compound, provided metabolic pathways are conserved .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the dimethylaminophenyl and p-tolyl moieties. Key steps include:

- Coupling Reactions : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link the oxalamide core .

- Piperazine Incorporation : Reacting intermediates with 4-methylpiperazine under anhydrous conditions, often in solvents like dichloromethane or THF .

- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .

Methodological Tip: Optimize reaction times and temperatures (e.g., 0–25°C for coupling) to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR to resolve signals from dimethylamino, p-tolyl, and piperazine groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological assays) .

Basic: What potential therapeutic applications are supported by preliminary studies?

- Anticancer Activity : Structural analogs inhibit kinases (e.g., RSK) via oxalamide-mediated binding .

- Anti-Inflammatory Effects : Piperazine derivatives modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

Experimental Design: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins .

Advanced: How do substituents like dimethylamino and p-tolyl groups influence structure-activity relationships (SAR)?

- Dimethylamino Group : Enhances solubility and may facilitate blood-brain barrier penetration in neuroactive analogs .

- p-Tolyl Moiety : Hydrophobic interactions improve target binding; replacing with nitro groups alters electron density and potency .

Methodological Insight: Synthesize analogs via Suzuki-Miyaura cross-coupling to systematically vary substituents .

Advanced: What is the hypothesized mechanism of action for this compound?

- Kinase Inhibition : Oxalamide scaffolds in related compounds bind ATP pockets in kinases (e.g., RSK), validated via molecular docking .

- Receptor Modulation : Piperazine derivatives interact with serotonin or histamine receptors; use ITC to quantify binding thermodynamics .

Advanced: How can stability under varying pH conditions be assessed for formulation studies?

- pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and analyze by LC-MS .

Advanced: How to resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Proteomic Profiling : Use CRISPR screens to identify off-target interactions explaining variability .

Advanced: What strategies improve scalability of synthesis for preclinical trials?

- Flow Chemistry : Continuous flow reactors enhance yield and reduce waste for coupling steps .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced: How can computational modeling predict target interactions?

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100-ns trajectories) to identify stable conformations .

- QSAR Models : Train models on analogs with known IC values to predict activity .

Advanced: What in vitro toxicity profiles should be prioritized?

- Cytotoxicity Assays : Test against HEK-293 (normal) and cancer cell lines to calculate selectivity indices .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.